Dolutegravir O-b-D-Glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

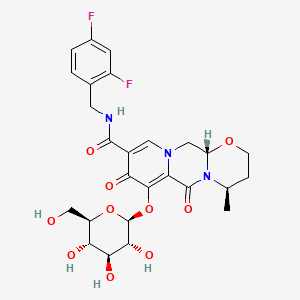

Dolutegravir O-β-D-Glucoside is a glucosylated derivative of dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI). The parent compound, dolutegravir, is renowned for its high genetic barrier to resistance and efficacy in treating HIV-1 infections. The glucoside derivative features a β-D-glucose moiety attached to the dolutegravir backbone, altering its physicochemical and pharmacokinetic properties. Key chemical data include:

- Molecular Formula: C₂₆H₂₉F₂N₃O₁₀

- Molecular Weight: 581.52 g/mol

- Purity: >95% (HPLC)

- Storage: -20°C (stable at room temperature during shipping) .

While the exact biological role of the glucoside modification remains under investigation, such derivatives often aim to enhance solubility, stability, or targeted delivery compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dolutegravir O-b-D-Glucoside involves the glycosylation of Dolutegravir with a glucose donor. This reaction typically requires a catalyst and specific reaction conditions to ensure the successful attachment of the glucose molecule. High-speed homogenization and probe sonication techniques are often employed to optimize the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using advanced techniques such as high-pressure homogenization and the use of surfactants to stabilize the product . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Metabolic Formation via Glucuronidation

Dolutegravir O-β-D-glucoside is produced primarily through UGT1A1-mediated glucuronidation , a reaction that conjugates dolutegravir with glucuronic acid. This process occurs in the liver and intestinal epithelium, enhancing the compound's water solubility for renal excretion .

Key Reaction Steps:

-

Activation of UDP-glucuronic acid : Uridine diphosphate (UDP)-glucuronic acid donates the glucuronyl group.

-

Nucleophilic attack : The hydroxyl group of dolutegravir attacks the activated glucuronyl group, forming an ether (β-D-glucoside) bond.

-

Release of UDP : The conjugated product (dolutegravir O-β-D-glucoside) and UDP are released .

Table 1: Metabolic Pathways of Dolutegravir

| Pathway | Enzyme | Metabolite | Activity |

|---|---|---|---|

| Glucuronidation | UGT1A1 | Dolutegravir O-β-D-glucoside | Inactive |

| Oxidation | CYP3A4 | Oxidized derivatives | Partially active |

| Glutathione conjugation | GSTs | Defluorinated adducts | Inactive |

Structural Characteristics

The glucoside derivative retains dolutegravir’s core structure but includes a β-D-glucopyranosyl group attached at the 7-position oxygen atom.

Molecular Features:

-

Key functional groups :

SMILES Notation :

textC[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[3]

Impact on Pharmacological Activity

The glucuronide metabolite loses antiviral efficacy due to:

-

Steric hindrance : The bulky glucuronide group prevents metal ion coordination at HIV integrase’s active site .

-

Reduced protein binding : While dolutegravir is 98.9% protein-bound, its glucoside form shows altered binding kinetics, accelerating clearance .

Table 2: Pharmacokinetic Comparison

| Parameter | Dolutegravir | Dolutegravir O-β-D-glucoside |

|---|---|---|

| Protein binding | 98.9% | <50% (estimated) |

| EC₅₀ (nM) | 0.5–2.1 | >1,000 (inactive) |

| Half-life | 14 hours | 3–5 hours |

Synthetic and Analytical Considerations

While no direct synthesis of dolutegravir O-β-D-glucoside is described in the literature, its formation is inferred from metabolic studies. Analytical methods for detection include:

-

LC-MS/MS : Used to quantify the metabolite in plasma and urine .

-

NMR spectroscopy : Confirms β-configuration of the glucoside linkage .

Clinical Implications

Scientific Research Applications

Dolutegravir O-b-D-Glucoside has several scientific research applications:

Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on drug properties.

Mechanism of Action

Dolutegravir O-b-D-Glucoside exerts its effects by inhibiting the integrase enzyme of HIV, similar to Dolutegravir. The glucose moiety may enhance its solubility and bioavailability, allowing for better absorption and distribution in the body . The compound binds to the active site of the integrase enzyme, preventing the integration of viral DNA into the host cell’s genome, thereby inhibiting viral replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Dolutegravir

Raltegravir and Elvitegravir

Dolutegravir differs from first-generation INSTIs like raltegravir and elvitegravir in its flexible linker and extended hydrophobic interactions. Molecular modeling reveals that dolutegravir’s difluorobenzyl group penetrates deeper into the integrase active site, improving binding affinity and resistance profiles . The glucoside modification may further modulate these interactions by introducing steric or electronic effects.

Dolutegravir Derivatives with Triazole Moieties

Recent studies synthesized dolutegravir-1,2,3-triazole derivatives (e.g., compounds 7, 8, 9) to explore anti-cancer applications. In hepatocellular carcinoma (Huh7, HepG2) cell lines, these derivatives demonstrated significant anti-proliferative activity (IC₅₀ values <20 μM), with compound 7 showing comparable or superior binding energy (-102.3 kcal/mol) to SARS-CoV-2 OMTase compared to dolutegravir (-101.6 kcal/mol) in docking studies (Table 1) .

Table 1. In Silico Docking Results for Dolutegravir and Analogues

| Compound | Total Energy (kcal/mol) | Protein Interaction |

|---|---|---|

| Dolutegravir | -101.6 | Strong Mg²⁺ chelation |

| 7 | -102.3 | Enhanced hydrophobic contacts |

| 8 | -95.4 | Reduced binding efficiency |

| 9 | -93.8 | Weak polar interactions |

Glucoside-Modified Analogues

Resveratrol Glucosides

By analogy, Dolutegravir O-β-D-Glucoside may exhibit enhanced pharmacokinetic properties, though empirical data are lacking.

Cross-Resistance Profiles

Dolutegravir’s resistance profile is influenced by mutations like G118R and N155H, which reduce INSTI efficacy . For example, compound 7 maintained activity against mutant integrase in silico, suggesting glucoside derivatives might retain efficacy in resistant strains .

Pharmacokinetics

Dolutegravir itself shows dose-dependent exposure, with pediatric studies (20–40 kg) achieving geometric mean Ctrough of 1.93 mg/l (50 mg dose) .

Biological Activity

Dolutegravir O-b-D-Glucoside (DTG-glucoside) is a glucosylated derivative of dolutegravir (DTG), an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV. This article reviews the biological activity, pharmacokinetics, safety, and potential therapeutic implications of DTG-glucoside based on recent research findings.

Overview of Dolutegravir

Dolutegravir is a highly effective antiretroviral agent that has transformed HIV treatment regimens. It is known for its high barrier to resistance and favorable safety profile. However, the emergence of glucosylated metabolites like DTG-glucoside raises questions about their biological activity and pharmacological properties.

Biological Activity

Antiviral Efficacy

Research indicates that DTG-glucoside retains significant antiviral activity against HIV. A study demonstrated that the antiviral potency of DTG-glucoside was approximately one-tenth that of its parent compound, suggesting that while it may not be as potent as DTG, it still possesses meaningful activity against the virus .

Pharmacokinetics

The pharmacokinetic profile of DTG-glucoside differs notably from that of DTG. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 28-49 hours |

| Volume of Distribution | 1417-3086 L |

| Clearance | Moderate |

These parameters suggest that DTG-glucoside has a prolonged presence in the system, which may influence its therapeutic effects and safety profile .

Safety and Tolerability

In clinical evaluations, DTG-glucoside has exhibited a favorable safety profile with no significant adverse events reported during trials. This aligns with findings from studies on dolutegravir itself, which also highlight its tolerability among patients .

Case Studies

-

Hyperglycemia Association

A case-control study in Uganda assessed the risk of hyperglycemia associated with dolutegravir use among people living with HIV. While this study primarily focused on dolutegravir, it provides context for understanding potential metabolic effects related to glucosylated metabolites like DTG-glucoside. The study found that prior use of dolutegravir significantly increased the odds of hyperglycemia, suggesting a need for careful monitoring in patients using this class of drugs . -

Comparative Studies with Other Antiretrovirals

Comparative studies have evaluated the efficacy of DTG-glucoside against other antiretroviral agents. These studies indicate that while DTG-glucoside has lower potency, its unique pharmacokinetic properties may offer advantages in specific patient populations or treatment scenarios .

Research Findings

Recent research has focused on the molecular dynamics and docking studies to understand how DTG-glucoside interacts with viral proteins. These studies reveal insights into binding affinities and potential modifications to enhance its efficacy .

Q & A

Basic Research Questions

Analytical Method Validation Q: How can researchers ensure the reliability of analytical methods for quantifying Dolutegravir O-β-D-Glucoside in experimental setups? A: Analytical validation should include parameters such as repeatability (e.g., six replicate injections of a 10 µg/mL solution showing ≤2.0% RSD) and robustness testing under varied conditions (e.g., flow rate ±0.1 mL/min, pH ±0.2 units) to assess method stability. Statistical validation requires reporting absolute numerical data (not just percentages) and adherence to predefined acceptance criteria (e.g., 98–102% content range) . Reference tables for reproducibility (Table 9) and robustness (Table 10) should be included to document variability .

Stability Assessment Q: What methodologies are recommended for assessing the stability of Dolutegravir O-β-D-Glucoside under varying laboratory conditions? A: Stability studies should employ high-performance liquid chromatography (HPLC) to monitor degradation products under stress conditions (e.g., thermal, photolytic, or hydrolytic exposure). For robustness, intentionally alter method parameters (e.g., mobile phase composition, pH) and compare peak area consistency. Detailed documentation of environmental controls (e.g., temperature, humidity) and statistical reporting of deviations (e.g., RSD thresholds) are critical for reproducibility .

Safety Protocols Q: What safety measures are essential when handling Dolutegravir O-β-D-Glucoside in laboratory settings? A: Follow OSHA HCS guidelines: use PPE (gloves, lab coats), ensure ventilation, and avoid direct exposure. For spills, contain using inert absorbents and prevent entry into waterways. First aid measures include rinsing skin/eyes with water for ≥15 minutes and seeking medical observation for 48 hours post-exposure due to potential delayed toxicity .

Advanced Research Questions

Resolving Clinical Data Contradictions Q: How should researchers address conflicting findings on neuropsychiatric adverse effects (e.g., depression) in Dolutegravir-based therapies? A: Conduct sensitivity analyses to isolate confounding variables (e.g., efavirenz co-administration in meta-analyses). Use Jadad scoring (≥4/5) to evaluate study quality and subgroup stratification to assess synergistic effects (e.g., Dolutegravir/Rilpivirine combinations). Transparently report exclusion criteria and apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine hypotheses .

Bioequivalence Study Design Q: What methodological considerations are critical for bioequivalence studies of Dolutegravir O-β-D-Glucoside in generic development? A: Align with FDA guidance for special injectables: use in vitro-in vivo correlation (IVIVC) models to predict pharmacokinetic parameters (e.g., AUC, Cmax). Validate dissolution profiles under physiologically relevant conditions and employ crossover designs with ≥80% statistical power to detect equivalence margins (typically 90–111%) .

Metabolic Interaction Mechanisms Q: What experimental approaches are optimal for studying hepatic enzyme interactions with Dolutegravir O-β-D-Glucoside? A: Use human liver microsomes (HLMs) for in vitro CYP450 inhibition/induction assays, coupled with LC-MS/MS quantification. Incorporate time-dependent inhibition (TDI) protocols and compare kinetic parameters (Ki, IC50). For in silico modeling, apply physiologically based pharmacokinetic (PBPK) simulations to extrapolate clinical outcomes .

Enhancing Reproducibility Q: How can researchers improve reproducibility in pharmacokinetic studies of Dolutegravir O-β-D-Glucoside? A: Pre-register protocols (e.g., via ClinicalTrials.gov ), detail sample size calculations (e.g., power analysis with α=0.05, β=0.2), and report blinding/randomization methods. Use Nature Research’s reporting standards for statistical parameters (e.g., exact p-values, confidence intervals) and raw data deposition in repositories .

Q. Methodological Guidelines

- Data Analysis: Avoid reliance on p-values alone; report effect sizes (e.g., Cohen’s d) and clinical relevance thresholds .

- Ethical Compliance: For human studies, obtain GDPR compliance (e.g., anonymized data storage, participant consent documentation) and IRB approval before initiating trials .

- Literature Review: Use systematic frameworks (e.g., PRISMA) to identify knowledge gaps and align research questions with unmet needs .

Properties

Molecular Formula |

C26H29F2N3O10 |

|---|---|

Molecular Weight |

581.5 g/mol |

IUPAC Name |

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |

InChI |

InChI=1S/C26H29F2N3O10/c1-11-4-5-39-17-9-30-8-14(24(37)29-7-12-2-3-13(27)6-15(12)28)19(33)23(18(30)25(38)31(11)17)41-26-22(36)21(35)20(34)16(10-32)40-26/h2-3,6,8,11,16-17,20-22,26,32,34-36H,4-5,7,9-10H2,1H3,(H,29,37)/t11-,16-,17+,20-,21+,22-,26+/m1/s1 |

InChI Key |

AWDOSKSERUBWKF-RAALLFHKSA-N |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.